MFCD18313423

Description

MFCD18313423 (CAS: 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, characterized by a fused pyrrole-triazine aromatic system with chlorine substituents at positions 2 and 4. Key properties include:

- Boiling point: 352.5°C (predicted)

- Hydrogen bond acceptors/donors: 3/0

- Topological polar surface area (TPSA): 35.8 Ų

- Log S (ESOL): -2.58 (moderate solubility in aqueous solutions)

- Bioavailability Score: 0.55 (indicating moderate membrane permeability) .

It is synthesized via a multi-step reaction involving 5-cyclobutyl-1H-pyrazol-3-amine and 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine in the presence of N-ethyldiisopropylamine and potassium iodide in DMF . Its primary applications include pharmaceutical intermediates and agrochemical research due to its halogenated aromatic structure, which enhances stability and reactivity.

Properties

IUPAC Name |

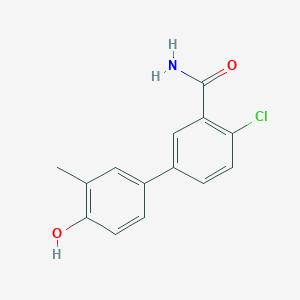

2-chloro-5-(4-hydroxy-3-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-8-6-9(3-5-13(8)17)10-2-4-12(15)11(7-10)14(16)18/h2-7,17H,1H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHMCBZQMDZKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683992 | |

| Record name | 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261942-22-6 | |

| Record name | 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18313423 involves several steps, each requiring specific reaction conditions. One common method includes the use of precursor compounds that undergo a series of chemical reactions, such as condensation, cyclization, and purification processes. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves large-scale reactors, continuous flow systems, and advanced purification techniques. The industrial production methods are designed to maximize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD18313423 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

MFCD18313423 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role as a drug candidate for treating various diseases. In industry, the compound is utilized in the development of new materials and technologies, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of MFCD18313423 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s efficacy.

Comparison with Similar Compounds

Key Differences :

- The isopropyl group in the analog increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to this compound .

- The analog’s lower molecular weight and higher Log S (-2.01) enhance solubility but reduce thermal stability (predicted boiling point: 298.7°C).

Functional Analog: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS: 1533-03-5)

| Property | This compound | 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one |

|---|---|---|

| Molecular Formula | C₆H₃Cl₂N₃ | C₁₀H₉F₆O |

| Molecular Weight | 188.01 g/mol | 202.17 g/mol |

| Functional Groups | Chlorine, triazine | Trifluoromethyl, ketone |

| Log S (ESOL) | -2.58 | -3.72 |

| BBB Permeability | Yes (BBB score: 0.92) | No (BBB score: 0.21) |

| CYP Inhibition | Weak (CYP2D6: No) | Strong (CYP2C9: Yes) |

Key Differences :

- The trifluoromethyl groups in CAS 1533-03-5 improve electrophilicity but reduce solubility (Log S: -3.72) compared to this compound .

- This compound’s nitrogen-rich structure enables hydrogen bonding with biological targets, whereas the ketone in CAS 1533-03-5 facilitates covalent interactions .

Discussion of Key Findings

Structural Impact on Solubility: Chlorine substituents in this compound lower solubility compared to its non-halogenated analogs but increase stability in oxidative environments . Bulkier groups (e.g., isopropyl, trifluoromethyl) reduce solubility but enhance target specificity .

Thermal and Chemical Stability :

- This compound’s fused aromatic system provides higher thermal stability (boiling point >350°C) than analogs with alkyl or ketone groups .

Biological Relevance :

- This compound’s moderate bioavailability (Score: 0.55) balances membrane permeability and metabolic resistance, making it superior to analogs with extreme Log S values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.